2-Tert-butyl-7-fluoro-5-nitro-1H-indole

Description

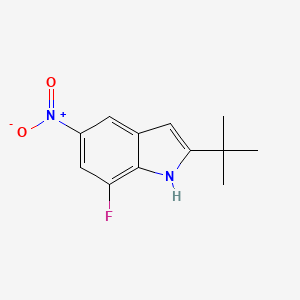

2-Tert-butyl-7-fluoro-5-nitro-1H-indole is a substituted indole derivative characterized by three distinct functional groups: a tert-butyl group at position 2, a fluorine atom at position 7, and a nitro group at position 5 (Figure 1). The tert-butyl substituent introduces significant steric bulk, which can influence both reactivity and molecular interactions.

Properties

CAS No. |

952664-94-7 |

|---|---|

Molecular Formula |

C12H13FN2O2 |

Molecular Weight |

236.24 g/mol |

IUPAC Name |

2-tert-butyl-7-fluoro-5-nitro-1H-indole |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)10-5-7-4-8(15(16)17)6-9(13)11(7)14-10/h4-6,14H,1-3H3 |

InChI Key |

YOBUTELENUBOFS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=CC(=CC(=C2N1)F)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)C1=CC2=CC(=CC(=C2N1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Comparisons of Indole Derivatives

| Compound Name | Substituent Positions | Functional Groups | Yield (%) | Melting Point (°C) | Key Properties |

|---|---|---|---|---|---|

| This compound | 2, 5, 7 | tert-butyl, NO₂, F | N/A* | N/A* | High steric hindrance; electron-deficient core |

| 5-Fluoro-1-methyl-1H-indole (7b) | 1, 5 | CH₃, F | 98 | 55–56 | Low steric bulk; moderate polarity |

| 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c) | 1, 5 | SO₂C₆H₄CH₃, F | 96 | 111–112 | High polarity; enhanced thermal stability |

| 5-Fluoro-3-(triazolylethyl)-1H-indole (5b) | 3, 5 | triazole-ethyl, F | 42 | N/A | Hydrogen-bonding capability; moderate yield |

Steric and Electronic Modifications

- Steric Effects : The tert-butyl group at position 2 in the target compound imposes greater steric hindrance compared to the methyl group in 7b or the sulfonyl group in 7c . This bulkiness may reduce nucleophilic reactivity at the indole nitrogen but enhance selectivity in substitution reactions.

- Electronic Effects : The nitro group at position 5 and fluorine at position 7 create a strongly electron-deficient aromatic system, contrasting with the electron-neutral methyl group in 7b or the electron-withdrawing sulfonyl group in 7c. This electron deficiency could influence photophysical properties or binding interactions in biological systems .

Preparation Methods

Starting Materials and Key Intermediates

- 7-Fluoro-2,3-dihydro-1H-indol-5-ylamine : This intermediate can be prepared via reduction of nitroindoles followed by functional group transformations under palladium-catalyzed conditions.

- N-protected 5-halo-1H-indoles : Utilized in cross-coupling reactions to introduce substituents such as fluoro groups or tert-butyl moieties.

Palladium-Catalyzed Cross-Coupling and Functional Group Transformations

One effective route involves:

- Protection of the indole nitrogen (e.g., with tert-butoxycarbonyl).

- Palladium-catalyzed cross-coupling of N-protected 5-halo-1H-indole with appropriate boronic acids or amines to install fluoro and nitro substituents.

- Reduction of nitro groups to amines, followed by re-nitration if necessary to achieve the 5-nitro substitution.

Regioselective Alkylation to Introduce the Tert-butyl Group

The tert-butyl group at the 2-position can be introduced by:

Nitration and Fluorination Steps

- Nitration is typically performed on the indole ring under mild acidic conditions to selectively introduce the nitro group at the 5-position.

- Fluorination can be achieved via electrophilic fluorinating agents or by using fluorinated starting materials in the cross-coupling steps.

Experimental Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Protection of indole nitrogen | tert-Butoxycarbonyl chloride, triethylamine, THF | Protects N-H to prevent side reactions during coupling |

| Palladium-catalyzed coupling | Pd catalyst (e.g., Pd(OAc)2), boronic acids, base (K2CO3), solvent (toluene/dioxane), 90-150 °C | Enables installation of fluoro and nitro substituents |

| Reduction of nitro group | Ammonium formate, Pd/C, reflux | Converts nitro to amine intermediate |

| Alkylation | tert-Butyl halide, base (e.g., NaH), solvent (DMF) | Introduces tert-butyl group regioselectively at C-2 |

| Nitration | Mild nitrating agents (e.g., HNO3/H2SO4 diluted) | Selective nitration at 5-position |

Representative Reaction Sequence

- Synthesis of 7-fluoro-2,3-dihydro-1H-indol-5-ylamine : Reduction of a 5-nitro-7-fluoroindole under Pd/C catalysis with ammonium formate.

- Protection of the indole nitrogen : Reaction with tert-butoxycarbonyl chloride in the presence of triethylamine.

- Introduction of the tert-butyl group : Alkylation at the 2-position using tert-butyl halide under basic conditions.

- Final nitration : Selective nitration at the 5-position to yield this compound.

Analytical and Purification Techniques

- Reactions are typically monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Purification is achieved by column chromatography on silica gel or preparative thin-layer chromatography (PTLC).

- Structural confirmation is done by NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Preparation Methods

Q & A

Q. What are effective methods for synthesizing 2-Tert-butyl-7-fluoro-5-nitro-1H-indole?

- Methodological Answer : Synthesis typically involves sequential functionalization of the indole core.

Fluorination : Introduce fluorine at the 7-position via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH ().

Nitration : Add the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions ().

tert-Butylation : Install the tert-butyl group via Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous conditions ().

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol ().

Key Considerations : Monitor reaction progress with TLC and confirm purity via HPLC (>98%) ().

Q. How should researchers handle solubility and storage of this compound?

- Methodological Answer :

- Solubility Testing :

- Dissolve in DMSO (10 mM stock solution) for biological assays. For non-polar solvents, use dichloromethane or THF ().

- Conduct a solubility screen using the "shake-flask method" across solvents (water, ethanol, DMSO) at 25°C ().

- Storage :

- Store under inert gas (N₂/Ar) at RT in airtight, light-resistant containers to prevent nitro group degradation ().

- Avoid moisture to prevent hydrolysis of the tert-butyl group ().

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions. Key signals:

- tert-butyl: δ ~1.4 ppm (singlet, 9H).

- Nitro group: Deshielded aromatic protons (δ 8.2–8.5 ppm) ().

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (theoretical m/z for C₁₂H₁₄FN₂O₂: 253.0984) ().

- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and tert-butyl (2960–2870 cm⁻¹, C-H) groups ().

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this indole derivative?

- Methodological Answer :

- Electrophilic Substitution : The nitro group deactivates the aromatic ring, directing further substitutions to meta/para positions. Use DFT calculations to predict reactive sites ().

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂. Monitor intermediates via LC-MS ().

- Photostability : Expose to UV light (254 nm) to assess nitro group stability; quantify degradation products via GC-MS ().

Q. What strategies can elucidate the bioactivity of this compound in enzyme inhibition?

- Methodological Answer :

- Enzyme Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Calculate IC₅₀ via dose-response curves ().

- Molecular Docking : Use AutoDock Vina to model interactions between the nitro group and enzyme active sites (PDB: 4UM) ().

- Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound depletion using LC-MS/MS ().

Q. How can computational chemistry optimize derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Build a dataset of indole derivatives with substituent variations. Use Gaussian 16 to calculate electronic parameters (HOMO/LUMO, Mulliken charges) ().

- ADMET Prediction : Employ SwissADME to predict bioavailability, BBB penetration, and toxicity ().

- Synthetic Feasibility : Use retrosynthetic software (e.g., Synthia) to prioritize derivatives with viable routes ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.